molecular formula C13H14O2 B12887016 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one CAS No. 127230-04-0

1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

Cat. No.: B12887016
CAS No.: 127230-04-0
M. Wt: 202.25 g/mol
InChI Key: SWEUGEGDRPBFRV-UHFFFAOYSA-N
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Description

The compound 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (hereafter referred to as the "target compound") is a benzofuran derivative characterized by a 2,3-dihydrobenzofuran core substituted with an ethenyl group, a methyl group at position 2, and an acetyl group at position 3. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol (based on analogs in and ). Benzofuran derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-phenoxyethanol and zinc chloride as catalysts, followed by heating to induce cyclization . The reaction conditions often require temperatures around 225°C, followed by a gradual decrease to 190°C to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored for its efficiency in producing benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Structural Representation

The compound features a benzofuran moiety with an ethenyl and methyl substituent, which contributes to its biological activity. The structural formula can be represented as follows:Structure C13H14O2\text{Structure }\text{C}_{13}\text{H}_{14}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one as an anticancer agent. Research indicates that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic properties of benzofuran derivatives, including this compound, the following results were observed:

CompoundCell LineIC50 (µM)Therapeutic Index (TI)
1-(2-Ethenyl...)K562 (Leukemia)2510
1-(2-Ethenyl...)HeLa (Cervical)308
1-(2-Ethenyl...)A549 (Lung)357

The therapeutic index indicates the safety profile of the compound relative to its anticancer efficacy. A higher TI suggests a favorable safety margin for further development.

Antibacterial Properties

In addition to its anticancer potential, this compound has been investigated for antibacterial activity. Studies show that various benzofuran derivatives possess significant antibacterial effects against both standard and clinical strains.

Case Study: Antibacterial Screening

A screening of benzofuran derivatives, including 1-(2-Ethenyl...), revealed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-Ethenyl...)E. coli15 µg/mL
1-(2-Ethenyl...)S. aureus20 µg/mL

These results indicate that the compound exhibits promising antibacterial activity, making it a candidate for further pharmacological studies.

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies involving electrophilic substitutions and functional group modifications. The versatility in synthetic approaches allows for the creation of a library of derivatives that can be screened for enhanced biological activity.

Synthetic Pathways

Common synthetic routes include:

  • Electrophilic Aromatic Substitution : Introducing substituents onto the benzofuran ring.
  • Olefin Metathesis : Modifying the ethenyl group to enhance reactivity.
  • Functional Group Transformations : Converting existing groups to improve solubility or bioavailability.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission . The compound may also interact with DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Derivatives

The target compound’s structural analogs differ primarily in substituents on the benzofuran core and adjacent groups. Key comparisons include:

Table 1: Substituent Comparison

Compound Name Substituents (Position 2) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol)
Target compound Ethenyl, methyl Acetyl C₁₃H₁₄O₂ 202.25
1-[2-(3-Hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone 3-Hydroxypropenyl Acetyl C₁₃H₁₄O₃ 218.25
Tremetone (1-[(2R)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone) Propenyl Acetyl C₁₃H₁₄O₂ 202.25
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone Methyl Acetyl C₁₁H₁₂O₂ 176.22
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one None 2-Methylpropanoyl C₁₂H₁₄O₂ 190.24

Key Observations :

  • Tremetone () shares the same molecular weight as the target compound but differs in stereochemistry (R-configuration at position 2) and substituent (propenyl vs. ethenyl), which may influence biological activity.

Physical and Chemical Properties

Limited data on the target compound’s physical properties necessitate comparisons with analogs:

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility Stability
Target compound Not reported Likely lipophilic Stable under inert conditions
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 Moderate in DMSO Sensitive to moisture
5-Acetyl-2-methylcoumaran () Not reported Ethanol-soluble Air-stable

Key Observations :

  • The sulfanylidene derivative () has a higher melting point (~137°C) due to strong intermolecular interactions from the sulfonyl group.
  • Lipophilicity in the target compound is expected to exceed that of polar analogs, influencing pharmacokinetic properties.

Antimicrobial Activity :

  • Fluorinated hydrazide-hydrazones () exhibit MIC values in the µM range against bacterial strains, suggesting that acetyl-benzofuran derivatives with electron-withdrawing groups enhance bioactivity.
  • Oxime ethers () showed notable antimicrobial effects, implying that the target compound’s ethenyl group might modulate similar activity through hydrophobic interactions.

Toxicological Considerations :

  • Tremetone () is associated with livestock toxicity, highlighting the importance of substituent effects on safety.
  • Regulatory guidelines for 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one () suggest that structural analogs require rigorous safety assessments.

Stereochemical and Crystallographic Insights

  • Undefined Stereocenters : The compound in has undefined stereochemistry at position 2, whereas Tremetone () specifies an R-configuration. This ambiguity impacts pharmacological predictability.
  • SHELX Software (): Widely used for crystallographic refinement of small molecules, critical for resolving stereochemical details in analogs.

Biological Activity

1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, also known by its CAS number 63839-85-0, is a compound belonging to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into the biological activity of this compound, summarizing various studies, case reports, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₄O₂. Its structure includes a benzofuran core with an ethenyl group and an ethanone moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that certain benzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects against leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity of Benzofuran Derivatives

Compound NameIC₅₀ (µM)Cell LineMechanism of Action
Compound A25K562Apoptosis induction via ROS
Compound B30MOLT-4Mitochondrial dysfunction
1-(2-Ethenyl...)>100Cacki-1 (kidney)Non-toxic

The therapeutic index (TI), which compares the IC₅₀ values in normal versus cancer cells, suggests that while some derivatives are effective against cancer cells, they exhibit low toxicity towards healthy cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities. For example, studies have shown that certain benzofurans can inhibit the growth of Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Compound C75Bacillus subtilis
Compound D<125Escherichia coli
1-(2-Ethenyl...)>100Pseudomonas aeruginosa

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : Studies indicate that compounds induce apoptosis by increasing intracellular ROS levels, leading to mitochondrial membrane potential disruption and subsequent caspase activation .
  • Antimicrobial Mechanisms : The antibacterial effects may stem from interference with bacterial cell wall synthesis or disruption of cellular metabolism .

Case Studies

Several case studies have documented the effects of benzofuran derivatives on human cell lines:

  • Leukemia Cell Study : A study demonstrated that a derivative similar to 1-(2-Ethenyl...) could induce apoptosis in K562 cells with a significant increase in Annexin V positivity after treatment, indicating early apoptotic changes .
  • Bacterial Inhibition Study : Another investigation found that certain benzofurans effectively inhibited the growth of Staphylococcus aureus, showcasing their potential as antimicrobial agents in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, and how can reaction conditions be optimized?

A common approach involves multi-step reactions starting with functionalized benzofuran precursors. For example, cyclocondensation of substituted aldehydes with hydrazines under reflux in ethanol, catalyzed by bases like piperidine, can yield dihydrobenzofuran intermediates. Subsequent functionalization (e.g., acetylation or alkylation) introduces the ethenyl and methyl groups. Optimization includes solvent selection (e.g., anhydrous ethanol), temperature control (reflux ~78°C), and catalyst loading adjustments to improve yield (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR :
    • ¹H-NMR : Expect aromatic protons (δ 6.5–7.5 ppm), dihydrofuran protons (δ 2.5–4.0 ppm), and acetyl methyl groups (δ 2.1–2.3 ppm). Coupling constants (e.g., J = 8–10 Hz for diastereotopic protons) confirm stereochemistry .
    • ¹³C-NMR : Look for carbonyl carbons (δ ~200 ppm) and aromatic carbons (δ 110–150 ppm) .
  • IR : Strong absorption bands at ~1705 cm⁻¹ (ketone C=O) and ~1600 cm⁻¹ (aromatic C=C) .
  • GC-MS : Molecular ion peaks (e.g., m/z 200–220) and fragmentation patterns validate molecular weight and substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/oral exposure.
  • Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity Category 4 per GHS) .
  • Storage : Inert atmosphere, away from oxidizers.
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in dihydrobenzofuran derivatives, and what challenges arise during analysis?

X-ray diffraction provides precise bond lengths, angles, and stereochemistry. For example, in related compounds, crystallography confirmed the dihydrofuran ring’s chair conformation and acetyl group orientation . Challenges include crystal growth (requires slow evaporation from solvents like dichloromethane/hexane) and radiation damage to sensitive functional groups. Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can researchers address contradictions in reported biological activities or physicochemical properties across studies?

  • Reproducibility Checks : Standardize synthesis protocols (e.g., solvent purity, reaction time) to minimize batch variations.
  • Degradation Studies : Monitor sample stability under storage conditions (e.g., refrigeration vs. ambient) using HPLC or TLC. Organic degradation over time, as noted in hyperspectral imaging experiments, can alter results .
  • Meta-Analysis : Cross-reference data from peer-reviewed sources (e.g., PubChem, NIST) to identify outliers .

Q. How do structural modifications (e.g., substituent variations on the benzofuran ring) influence reactivity and utility as synthetic intermediates?

  • Electron-Donating Groups (e.g., methoxy): Enhance electrophilic substitution at the 5-position, facilitating further functionalization.
  • Steric Effects : Bulky substituents (e.g., isopropyl) on the dihydrofuran ring can hinder nucleophilic attack, altering reaction pathways.
  • Biological Activity : Analogues with halogen substituents (e.g., fluoro) show improved bioavailability in medicinal chemistry studies, though specific data for this compound require further validation .

Properties

CAS No.

127230-04-0

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-(2-ethenyl-2-methyl-3H-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C13H14O2/c1-4-13(3)8-11-7-10(9(2)14)5-6-12(11)15-13/h4-7H,1,8H2,2-3H3

InChI Key

SWEUGEGDRPBFRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2)(C)C=C

Origin of Product

United States

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